5-Oxooxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxooxolane-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H7NO3 It is characterized by a five-membered oxolane ring with a ketone group at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxooxolane-2-carboxamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of oxazolines and oxazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Oxooxolane-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Oxidation and Reduction: The ketone group can be reduced to a hydroxyl group, and the carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Substitution Reactions: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Amidation: Catalysts such as EDC HCl/HOBt in DMF/CH2Cl2 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amidation: Formation of substituted carboxamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and amines.
Scientific Research Applications
5-Oxooxolane-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxooxolane-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of succinate dehydrogenase, interfering with the tricarboxylic acid cycle and leading to the death of pathogenic organisms .
Comparison with Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Similar in structure but with phenyl groups at the 2 and 5 positions.
Indole-2-carboxamide Derivatives: Share the carboxamide functional group but differ in the core structure.
Uniqueness: 5-Oxooxolane-2-carboxamide is unique due to its oxolane ring structure combined with a ketone and carboxamide group. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8) |
InChI Key |
AOFIVJOZERJBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.